2-Hydrazinyl-4-(3-methoxyphenyl)thiazole
CAS No.:
Cat. No.: VC13246132
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3OS |
|---|---|
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |
| Standard InChI Key | KEMAPVLUNVSNJW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)NN |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)NN |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula, C₁₀H₁₁N₃OS, corresponds to a planar aromatic thiazole core substituted with a hydrazine group and a 3-methoxyphenyl moiety. Key physicochemical properties include:
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Hydrogen Bond Donor Count: 2 (hydrazine NH groups)
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Hydrogen Bond Acceptor Count: 5 (thiazole N, methoxy O, and hydrazine N)
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Topological Polar Surface Area (TPSA): 88.4 Ų, indicating moderate solubility .
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logP: 2.2, suggesting balanced lipophilicity for membrane permeability .
Spectroscopic and Computational Insights
Density functional theory (DFT) studies on analogous thiazole derivatives reveal:
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HOMO-LUMO Gap: ~4.5 eV, indicative of electronic stability .
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Molecular Electrostatic Potential (MESP): Negative charges localized on the thiazole sulfur and hydrazine nitrogen, facilitating interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via modified Hantzsch thiazole synthesis or diazo-reduction strategies:
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Hantzsch Method: Condensation of α-haloketones with thioureas yields 2-aminothiazoles, followed by hydrazine substitution .
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Diazo Reaction: 4-Methyl-2-aminothiazole undergoes diazotization with nitrous acid, followed by reduction using sulfites or stannous chloride to introduce the hydrazine group .
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Step 1: Diazotization of 4-methyl-2-aminothiazole with NaNO₂/HCl at 0–5°C.
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Step 2: Reduction of diazonium salt with freshly prepared K₂SO₃ at 90–95°C yields 2-hydrazinyl-4-methylthiazole.
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Yield: ~85% with >99% purity when using sulfite reductants .
Structural Analogues
Modifications to the 3-methoxyphenyl group or hydrazine moiety significantly alter bioactivity:
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4-(3,4,5-Trimethoxyphenyl) derivatives: Enhanced tubulin inhibition (IC₅₀ = 2.0–2.95 μM).
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Coumarin-thiazole hybrids: Improved acetylcholinesterase inhibition (IC₅₀ < 1 μM).
Biological Activities and Mechanisms
Cytotoxicity Profiles
In vitro assays against human cancer cell lines reveal potent activity:
| Compound | HepG2 (μM) | MCF-7 (μM) | HCT116 (μM) | HeLa (μM) |
|---|---|---|---|---|
| CA-4 (Ref.) | 4.50 | 4.17 | 5.23 | 5.57 |
| 5c | 11.87 | 15.49 | 12.88 | 16.02 |
| 7c | 6.26 | 10.01 | 7.30 | 9.85 |
| 9a | 7.32 | 9.80 | 10.13 | 10.59 |
Table 1: IC₅₀ values of 2-hydrazinylthiazole analogues.
Compound 7c exhibits the strongest activity, with IC₅₀ values 1.5–2× lower than reference drug CA-4.
Tubulin Polymerization Inhibition
Thiazole derivatives disrupt microtubule assembly by binding to the colchicine site:
| Compound | IC₅₀ (μM) | Docking Energy (kcal/mol) |
|---|---|---|
| CA-4 (Ref.) | 2.96 | -13.42 |
| 5c | 2.95 | -13.88 |
| 7c | 2.00 | -14.15 |
| 9a | 2.38 | -14.50 |
Table 2: Tubulin inhibition and computational docking scores.
The hydrazine group enhances hydrogen bonding with β-tubulin residues (VAL422, LEU407) .
Pharmacological and Toxicological Profiles
ADME Predictions
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Absorption: High gastrointestinal absorption (TPSA < 140 Ų) .
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Metabolism: Likely CYP3A4 substrate due to methoxy groups.
Toxicity
Therapeutic Applications and Future Directions
Oncology
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Combination Therapy: Synergy with paclitaxel in resistant tumors .
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Prodrug Development: Ester derivatives improve solubility (e.g., acetate prodrugs).
Antimicrobial Agents
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Gram-positive Bacteria: MIC = 0.98–3.9 μg/mL against S. aureus .
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Antifungal Activity: Moderate inhibition of C. albicans (MIC = 50 μg/mL) .
Neurological Disorders
Comparative Analysis with Related Thiazoles
| Property | 2-Hydrazinyl-4-(3-methoxyphenyl)thiazole | Tricyclazole | 4-(3,4,5-Trimethoxyphenyl)thiazole |
|---|---|---|---|
| Anticancer IC₅₀ (μM) | 6.26–16.02 | >50 | 2.00–2.95 |
| Tubulin Inhibition | Yes | No | Yes |
| logP | 2.2 | 3.1 | 3.5 |
| Clinical Status | Preclinical | Approved (Antifungal) | Investigational |
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